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Compound of Interest

Compound Name: MC4171

Cat. No.: B12396037

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MC4171, a novel, first-in-class
selective inhibitor of the lysine acetyltransferase KATS. It details the compound's target protein,
its role in cellular signaling pathways, quantitative biochemical and cellular data, and the
experimental protocols used for its characterization.

Core Target Protein: KAT8 (MOF/MYST1)

MC4171 is a selective inhibitor of lysine acetyltransferase KAT8, also known as Monocytic
Leukemia Zinc Finger Protein (MOF) or MYSTL1.[1][2][3][4] KAT8 is a key epigenetic modifier
belonging to the MYST family of histone acetyltransferases (HATSs).[3] Its primary and most
well-characterized function is the acetylation of lysine 16 on histone H4 (H4K16ac), a critical
modification in transcriptional regulation, DNA damage repair, and cell cycle control.[1][3]
Beyond H4K16, KAT8 has been shown to acetylate other substrates, including the tumor
suppressor protein p53.[3] Dysregulation of KAT8 activity has been implicated in the
development and progression of various cancers, including non-small cell lung cancer
(NSCLC) and acute myeloid leukemia (AML), making it a compelling target for therapeutic
intervention.[1]

Signaling Pathway Modulation

MC4171 exerts its effects by inhibiting the enzymatic activity of KAT8, thereby modulating
downstream signaling pathways. The primary consequence of KAT8 inhibition is the reduction
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of H4K16 acetylation. This epigenetic mark is crucial for chromatin accessibility and gene
expression. By decreasing H4K16ac, MC4171 can alter the transcription of genes involved in
cell proliferation and survival.

While the direct downstream signaling cascade of KAT8 is an active area of research, evidence
suggests its involvement in several critical pathways:

o Transcriptional Regulation: As a component of the male-specific lethal (MSL) and non-
specific lethal (NSL) complexes, KAT8 plays a direct role in regulating gene expression.[3]

o Cell Cycle Progression: The KAT8-containing MSL and NSL complexes are known to
regulate the cell cycle.[3]

e c-Myc Signaling: Other selective KAT8 inhibitors have been shown to suppress tumor growth
by targeting the KAT8/c-Myc signaling pathway, suggesting a potential mechanism of action
for MC4171 in cancer.[5]

o NF-kB Signaling: The development of MC4171 was based on a scaffold of a KAT3B/KDAC
inhibitor known to modulate the NF-kB pathway, hinting at potential cross-talk or similar
regulatory roles.[1]

o Neural Development: Recent studies have linked Fto-mediated m6A modification and KAT8-
dependent H4K16 acetylation in the regulation of neural developmental pathways.[6]

Below is a diagram illustrating the central role of KAT8 in cellular signaling and the point of
intervention by MC4171.
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KAT8 signaling and MC4171 inhibition.

Quantitative Data Summary

MC4171 has been characterized through various biochemical and cellular assays to determine
its potency, selectivity, and anti-proliferative activity. The following tables summarize the key

quantitative findings.

Table 1: In Vitro Enzymatic Activity of MC4171
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Target IC50 (pM)

KAT8 8.1[2][4]

Table 2: Anti-proliferative Activity of MC4171 in Cancer Cell Lines

Cell Line Cancer Type Activity

) Mid-micromolar
Various NSCLC, AML

antiproliferative activity[1]

Table 3: Cellular Concentrations Used in Mechanistic Studies

Experiment Cell Type Concentration (uM) Observed Effect

Partial to complete
Cerebellar cells 10, 25 rescue of SOX2 and
PAX6 positive cells[6]

Rescue of Fto-

knockdown phenotype

Experimental Protocols

The characterization of MC4171 involved several key experimental methodologies to establish
its target engagement and cellular effects.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) was employed to confirm the direct binding of
MC4171 to KATS8 within a cellular context.

Principle: The binding of a ligand (MC4171) to its target protein (KAT8) generally increases the
thermal stability of the protein.

Protocol Outline:

e Cell Treatment: HT-29 colorectal cancer cells were treated with either MC4171 or a vehicle
control.
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e Heating: The treated cells were subjected to a range of temperatures, including a pre-
determined optimal temperature of 59°C for assessing KAT8 stability.[1][3]

o Cell Lysis: After heating, the cells were lysed to release the proteins.

o Separation of Soluble and Aggregated Proteins: The lysates were centrifuged to separate the
soluble protein fraction from the aggregated proteins.

o Western Blot Analysis: The amount of soluble KAT8 remaining in the supernatant at different
temperatures was quantified by Western blotting. Increased thermal stability in the presence
of MC4171 indicates target engagement.

Western Blotting

Western blotting was used to assess the levels of KAT8 protein and the downstream effects on
histone acetylation.

Protocol Outline:

Protein Extraction: Cells were lysed, and total protein was extracted.
» Protein Quantification: The concentration of the protein lysates was determined.

o SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride
(PVDF) membrane.

e Immunoblotting: The membrane was blocked and then incubated with primary antibodies
specific for KAT8, H4K16ac, and a loading control (e.g., SOD1 or actin).[1][3]

o Detection: The membrane was incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase), and the protein bands were visualized using a
chemiluminescent substrate.

Immunofluorescence
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Immunofluorescence was utilized to visualize the subcellular localization of KAT8 and the levels
of H4K16ac within cells.

Protocol Outline:

e Cell Culture and Treatment: Cells were grown on coverslips and treated with MC4171 or a
vehicle control.

» Fixation and Permeabilization: The cells were fixed with a cross-linking agent (e.g.,
paraformaldehyde) and then permeabilized to allow antibody entry.

e Immunostaining: The cells were incubated with a primary antibody against KAT8 or
H4K16ac, followed by a fluorescently labeled secondary antibody.

e Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).

e Imaging: The stained cells were visualized using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and characterization of
MC4171.
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MC4171 Characterization Workflow
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Workflow for MC4171 characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12396037?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://www.abmole.com/pharmacological/histone-acetyltransferase.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.medchemexpress.cn/search.html?q=KAT8&ft=&fa=&fp=
https://www.medchemexpress.com/search.html?q=Kat+Inhibitors&ft=&fa=&fp=?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC12398073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12398073/
https://www.benchchem.com/product/b12396037#mc4171-target-protein-and-pathway
https://www.benchchem.com/product/b12396037#mc4171-target-protein-and-pathway
https://www.benchchem.com/product/b12396037#mc4171-target-protein-and-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12396037?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

